[4-(piperidin-3-yl)phenyl]methanol
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Overview
Description
[4-(piperidin-3-yl)phenyl]methanol is an organic compound that features a piperidine ring attached to a phenyl group, which is further connected to a methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(piperidin-3-yl)phenyl]methanol typically involves the formation of the piperidine ring followed by its attachment to the phenyl group. One common method includes the cyclization of appropriate precursors under specific conditions, such as using a palladium catalyst with a novel pyridine-oxazoline ligand . Another approach involves the reduction of piperidinone intermediates using phenylsilane and an iron complex as a catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization and reduction processes, optimized for efficiency and yield. The use of robust catalysts and controlled reaction conditions ensures the consistent production of high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
[4-(piperidin-3-yl)phenyl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while substitution reactions on the phenyl ring can introduce various functional groups.
Scientific Research Applications
[4-(piperidin-3-yl)phenyl]methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is explored for its potential therapeutic properties, including its role in drug design and development.
Mechanism of Action
The mechanism of action of [4-(piperidin-3-yl)phenyl]methanol involves its interaction with specific molecular targets and pathways. The piperidine ring is known to interact with various receptors and enzymes, potentially modulating their activity. The phenyl group can enhance the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Similar Compounds
(3-(Piperidin-4-yl)phenyl)methanol hydrochloride: This compound is similar in structure but differs in the position of the piperidine ring attachment.
2-(3-(Piperidin-4-yl)phenyl)acetic acid hydrochloride: Another related compound with a carboxylic acid group instead of a hydroxyl group.
Uniqueness
[4-(piperidin-3-yl)phenyl]methanol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of a piperidine ring and a phenyl group with a hydroxyl moiety makes it a versatile compound for various applications.
Properties
CAS No. |
1260850-24-5 |
---|---|
Molecular Formula |
C12H17NO |
Molecular Weight |
191.3 |
Purity |
95 |
Origin of Product |
United States |
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